N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide
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Overview
Description
N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide is a chemical compound known for its unique structure and properties It contains a hydroxyphenyl group, an ethyl chain, and a methylsulfanyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide typically involves the reaction between 4-hydroxyphenylethylamine and 3-(methylsulfanyl)propanoic acid. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC), which helps in the formation of the amide bond . The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methylsulfanyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and inflammation.
Mechanism of Action
The mechanism of action of N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)propanamide: Similar structure but lacks the methylsulfanyl group.
N-(4-Hydroxyphenyl)ethylamine: Similar structure but lacks the propanamide group.
N-(4-Hydroxyphenyl)propanoic acid: Similar structure but has a carboxylic acid group instead of the amide group.
Uniqueness
N-[2-(4-Hydroxyphenyl)ethyl]-3-(methylsulfanyl)propanamide is unique due to the presence of both the hydroxyphenyl and methylsulfanyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
921607-23-0 |
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Molecular Formula |
C12H17NO2S |
Molecular Weight |
239.34 g/mol |
IUPAC Name |
N-[2-(4-hydroxyphenyl)ethyl]-3-methylsulfanylpropanamide |
InChI |
InChI=1S/C12H17NO2S/c1-16-9-7-12(15)13-8-6-10-2-4-11(14)5-3-10/h2-5,14H,6-9H2,1H3,(H,13,15) |
InChI Key |
AQMYGLUNRILDQT-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(=O)NCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
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